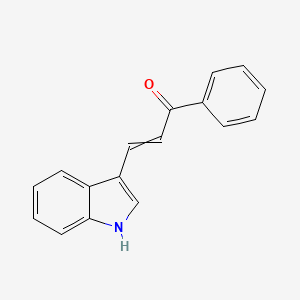
2-(4-tert-butylphenyl)-7-nitro-3H-isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-tert-butylphenyl)-7-nitro-3H-isoindol-1-one is an organic compound that belongs to the class of isoindolinones This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, a nitro group, and an isoindolinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)-7-nitro-3H-isoindol-1-one typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. The choice of solvents, catalysts, and purification methods are critical factors in industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-tert-butylphenyl)-7-nitro-3H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the phenyl ring.
Applications De Recherche Scientifique
2-(4-tert-butylphenyl)-7-nitro-3H-isoindol-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-tert-butylphenyl)-7-nitro-3H-isoindol-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the isoindolinone core can interact with various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tri-tert-butylphenol: This compound is structurally similar but lacks the nitro and isoindolinone groups.
4-tert-Butylphenol: Another similar compound with a tert-butyl group attached to a phenyl ring.
Uniqueness
2-(4-tert-butylphenyl)-7-nitro-3H-isoindol-1-one is unique due to the combination of its tert-butyl, nitro, and isoindolinone groups. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C18H18N2O3 |
|---|---|
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
2-(4-tert-butylphenyl)-7-nitro-3H-isoindol-1-one |
InChI |
InChI=1S/C18H18N2O3/c1-18(2,3)13-7-9-14(10-8-13)19-11-12-5-4-6-15(20(22)23)16(12)17(19)21/h4-10H,11H2,1-3H3 |
Clé InChI |
LHJVBEUXMZXQJB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)N2CC3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(3-hydroxyphenyl)methyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B8576192.png)



![N-Formyl-4-[bis(2-chloroethyl)amino]-L-phenylalanine](/img/structure/B8576207.png)
![Methyl 4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutanoate](/img/structure/B8576212.png)
![cis-Octahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride](/img/structure/B8576222.png)



![2-[(1,2-Dichloroethenyl)oxy]benzene-1-sulfonamide](/img/structure/B8576245.png)
![2-Pyridinamine, 5-[(2,2,2-trifluoroethoxy)methyl]-](/img/structure/B8576247.png)


